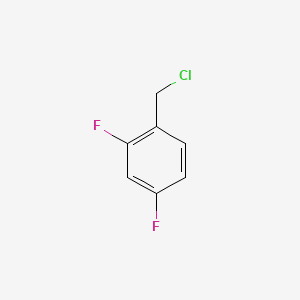

2,4-Difluorobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGHWBDZNQUUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371725 | |

| Record name | 2,4-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-07-3 | |

| Record name | 2,4-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzyl Chloride (CAS 452-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzyl chloride (CAS No. 452-07-3), also known as 1-(chloromethyl)-2,4-difluorobenzene, is a highly reactive, fluorinated organic compound. It serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the benzylic chloride and imparting unique characteristics to the final products.

This compound is of particular interest to the pharmaceutical and agrochemical industries. The incorporation of the 2,4-difluorobenzyl moiety into active pharmaceutical ingredients (APIs) can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its primary utility is in nucleophilic substitution reactions, where the chlorine atom is readily displaced, allowing for the facile introduction of the difluorobenzyl group into a target structure.[2]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the tables below. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions or purity levels.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 452-07-3[2] |

| Molecular Formula | C₇H₅ClF₂[2] |

| Molecular Weight | 162.56 g/mol [2] |

| IUPAC Name | 1-(chloromethyl)-2,4-difluorobenzene[3] |

| Synonyms | α-Chloro-2,4-difluorotoluene[2] |

| InChI Key | XPGHWBDZNQUUQD-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=C(C=C1F)F)CCl |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 60 °C @ 10 mmHg | [2] |

| 175.4 °C @ 760 mmHg | [5] | |

| Melting Point | 0 °C | [6] |

| Density | 1.32 g/cm³ | [2][3] |

| Refractive Index (n²⁰/D) | 1.49 | [2] |

Table 3: Solubility & Stability

| Property | Description |

| Water Solubility | Sparingly soluble to insoluble in water.[7] |

| Organic Solvent Solubility | Soluble in common organic solvents like chloroform, ether, and alcohol.[8] |

| Stability | Stable under normal conditions. Moisture sensitive. |

| Storage | Store under an inert atmosphere (e.g., Argon) at 2-8°C. Keep in a dry, cool, and well-ventilated place.[6] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show two main regions. A singlet for the two benzylic protons (-CH₂Cl) would likely appear between 4.5 and 4.8 ppm. The aromatic region (approx. 6.8-7.5 ppm) would display complex multiplets for the three aromatic protons due to coupling with each other and with the two fluorine atoms.

-

¹³C NMR: The spectrum will be characterized by large one-bond carbon-fluorine coupling constants (¹JCF). The benzylic carbon (-CH₂Cl) would appear as a triplet (due to coupling with the two adjacent aromatic fluorine atoms) around 40-45 ppm. The aromatic carbons would show complex splitting patterns. The two carbons directly bonded to fluorine would appear significantly downfield (approx. 160-165 ppm) as doublets with large ¹JCF coupling. The other aromatic carbons would appear as doublets or triplets with smaller coupling constants.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (approx. 3000-3100 cm⁻¹) and the CH₂ group (approx. 2850-2960 cm⁻¹). Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. A C-Cl stretching band would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Reactivity and Applications

The primary reactivity of this compound is centered on the benzylic chloride functional group, which is an excellent leaving group in nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring further activates the benzylic carbon towards nucleophilic attack.

This reactivity makes it a cornerstone intermediate for introducing the 2,4-difluorobenzyl moiety, a valuable pharmacophore in drug design.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial building block for numerous APIs, particularly in the development of anti-cancer, anti-inflammatory, and antiviral drugs.[2][7]

-

HIV Integrase Inhibitors: A derivative, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of the highly successful anti-HIV drug Dolutegravir.[9][10]

-

Agrochemical Development: It is used in the formulation of advanced herbicides, pesticides, and fungicides, where the fluorine atoms can enhance biological activity and stability.[2]

-

Material Science: The compound is used in the creation of specialty polymers and resins where fluorination imparts desirable properties like chemical and thermal resistance.[2]

Experimental Protocols

Detailed experimental protocols for the direct use of this compound in nucleophilic substitution reactions are often proprietary. However, the following protocol details the synthesis of a key amide intermediate for Dolutegravir, starting from an acid chloride and 2,4-difluorobenzylamine (which is typically synthesized from this compound). This procedure illustrates a critical step in incorporating the 2,4-difluorobenzyl group into a complex pharmaceutical target.

Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide

This protocol is adapted from the synthesis of a known impurity of Dolutegravir and demonstrates the formation of an amide bond with the 2,4-difluorobenzyl moiety.[11]

Reaction Scheme: (3-methoxy-1-(methoxycarbonyl)-2-oxopropyl) acetate is hydrolyzed to its corresponding acid, which is then converted to an acid chloride in situ and reacted with 2,4-difluorobenzylamine.

Materials and Reagents:

-

(3-methoxy-1-(methoxycarbonyl)-2-oxopropyl) acetate derivative (Acid precursor)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Toluene

-

2,4-Difluorobenzylamine

-

Triethylamine (Et₃N)

-

Hydrochloric acid (2 N HCl)

-

Tetrabutylammonium bromide

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Acid Chloride Formation: The starting acid (1.0 eq) is dissolved in toluene. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (SOCl₂). The reaction is stirred until the conversion to the acid chloride is complete (monitored by TLC).

-

Amide Formation: In a separate flask, 2,4-difluorobenzylamine (1.0 eq) and triethylamine (Et₃N, 1.1 eq) are dissolved in toluene. The solution of the freshly prepared acid chloride is added dropwise to this mixture at 0-5 °C. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction mixture is washed sequentially with water, 2 N HCl, and saturated NaHCO₃ solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product.

-

Keto Group Deprotection: The crude protected amide (1.0 eq) is dissolved in toluene. 2 N HCl (10 volumes) and a catalytic amount of tetrabutylammonium bromide are added. The mixture is heated to 80-85 °C for 12 hours.[11]

-

Final Work-up and Purification: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with saturated NaHCO₃ solution and concentrated under vacuum to afford the crude product, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, which can be further purified by column chromatography.[11]

Biological System Interactions: The Role in HIV Treatment

This compound itself is not biologically active but is a key precursor for APIs that are. A prominent example is its role in the synthesis of Dolutegravir, a second-generation HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[12]

Signaling Pathway and Mechanism of Action:

HIV replication requires the viral enzyme integrase to insert the viral DNA into the host cell's genome. This process is critical for establishing a permanent infection.[4] Dolutegravir's mechanism of action is to potently block the strand transfer step of this integration process.[7]

-

HIV Entry & Reverse Transcription: The HIV virus enters a host CD4+ T-cell. Its viral RNA is then converted into viral DNA (vDNA) by the enzyme reverse transcriptase.

-

Integrase Binding: The viral integrase enzyme binds to the ends of the newly formed vDNA.

-

Strand Transfer Inhibition: Dolutegravir binds to the active site of the integrase enzyme. By chelating essential magnesium ions in the active site, it prevents the integrase-vDNA complex from binding to the host cell's DNA.[13][14]

-

Replication Halted: By physically blocking the strand transfer reaction, the integration of viral DNA into the host genome is prevented. This effectively halts the HIV replication cycle, leading to a reduction in viral load.[14]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 4: GHS Hazard Information

| Category | Description |

| Pictogram | GHS05 (Corrosion)[4] |

| Signal Word | Danger [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 5. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 6. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs | MDPI [mdpi.com]

- 14. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzyl chloride (CAS No. 452-07-3) is a halogenated organic compound that serves as a critical intermediate in synthetic organic chemistry.[1] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can enhance metabolic stability, lipophilicity, and receptor binding affinity of molecules.[2] This document provides a comprehensive overview of the core physicochemical properties of this compound, along with experimental considerations, safety protocols, and its role in chemical synthesis.

Chemical Identity

This compound is a substituted benzyl chloride derivative, appearing as a colorless to pale yellow liquid with a pungent, aromatic odor.[1] The presence of two fluorine atoms and a chlorine atom on the benzyl structure contributes to its notable reactivity, making it a versatile building block in the synthesis of complex organic molecules.[1][3]

| Identifier | Value |

| CAS Number | 452-07-3[1] |

| Molecular Formula | C₇H₅ClF₂[3] |

| Molecular Weight | 162.56 g/mol [3] |

| IUPAC Name | 1-(chloromethyl)-2,4-difluorobenzene |

| Synonyms | α-Chloro-2,4-difluorotoluene, Toluene, a-chloro-2,4-difluoro-[1][3] |

| InChI Key | XPGHWBDZNQUUQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CCl[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Colorless to light yellow, clear liquid[3] |

| Boiling Point | 60 °C at 10 mmHg[3] |

| Density | 1.32 g/mL[3] |

| Refractive Index (n20/D) | 1.49[3] |

| Solubility | Insoluble in water[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1][4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the safe and effective use of chemical compounds. Below are generalized experimental protocols for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported under reduced pressure (vacuum) to avoid decomposition at higher temperatures.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask, a condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of this compound and a boiling chip in the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Gradually reduce the pressure in the system to the desired level (e.g., 10 mmHg) using the vacuum pump, as monitored by the manometer.

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

Measurement of Density

-

Apparatus: A pycnometer (a specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water of a known temperature and record the weight. The difference in weight allows for the precise calculation of the pycnometer's volume.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound at a controlled temperature (e.g., 20°C) and record the weight.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Measurement of Refractive Index

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium (typically at 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Standard methods like the Pensky-Martens closed-cup test (ASTM D93) or Setaflash closed-cup test are commonly used.[6][7]

-

Apparatus: A closed-cup flash point tester.[7]

-

Procedure (Generalized):

-

A specified volume of the sample is placed in the test cup.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[7]

-

Synthesis and Reactivity

This compound is typically synthesized via the chloromethylation of 2,4-difluorotoluene.[1] This reaction introduces the reactive chloromethyl group, making the compound a valuable electrophile for subsequent nucleophilic substitution reactions. It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antiviral, antifungal, and anti-inflammatory drugs.[1][3]

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 452-07-3 [m.chemicalbook.com]

- 6. Which Flash Point Test Method should you be using? | Stanhope-Seta [stanhope-seta.co.uk]

- 7. Flash Point Testing: 2 Methods Offered By Eurofins TestOil - TestOil [testoil.com]

Spectroscopic Profile of 2,4-Difluorobenzyl Chloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-difluorobenzyl chloride (CAS No. 452-07-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its characteristic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a crucial resource for compound verification and reaction monitoring.

Molecular Structure and Key Spectroscopic Features

This compound is a colorless liquid with the chemical formula C₇H₅ClF₂ and a molecular weight of 162.56 g/mol . Its structure, featuring a benzyl chloride moiety substituted with two fluorine atoms at positions 2 and 4 of the benzene ring, gives rise to a distinct and interpretable spectroscopic profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the benzylic protons and the three aromatic protons. Due to the unavailability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, the data presented below is an estimation based on the closely related compound, 2,4-difluorobenzyl bromide, and spectral data of other substituted benzyl chlorides. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| Benzylic (-CH₂) | ~4.6 | Singlet | - |

| Aromatic (H-6) | ~7.4 | Multiplet | - |

| Aromatic (H-3) | ~7.0 | Multiplet | - |

| Aromatic (H-5) | ~6.9 | Multiplet | - |

Note: The exact chemical shifts and coupling constants for the aromatic protons will be influenced by complex coupling patterns with the fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with the ¹H NMR data, a publicly available, experimentally verified spectrum for this compound could not be located. The predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Benzylic (-CH₂) | ~40 |

| C-1 | ~125 (doublet of doublets) |

| C-2 | ~162 (doublet of doublets) |

| C-3 | ~112 (doublet) |

| C-4 | ~164 (doublet of doublets) |

| C-5 | ~105 (doublet) |

| C-6 | ~132 (doublet) |

Note: The aromatic carbon signals are expected to show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data below is compiled from typical absorption ranges for similar aromatic and halogenated compounds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (-CH₂) | Medium |

| 1620-1580 | Aromatic C=C Bending | Medium-Strong |

| 1500-1400 | Aromatic C=C Bending | Medium-Strong |

| 1280-1100 | C-F Stretch | Strong |

| 800-600 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The expected major fragments are listed below.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 162/164 | [C₇H₅ClF₂]⁺ | Molecular ion peak (M⁺) with characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |

| 127 | [C₇H₅F₂]⁺ | Loss of chlorine radical (M⁺ - Cl). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl derivatives. |

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These are general protocols that can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample-loaded plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using a gas chromatograph (GC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can be used for direct infusion and typically results in less fragmentation, showing a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow and the relationships between the molecular structure and its spectral features, the following diagrams are provided.

Technical Guide: Physicochemical Properties of 2,4-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Difluorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details available data on its physical properties, outlines relevant experimental protocols for their determination, and illustrates a synthetic pathway for its production.

Core Physical and Chemical Properties

This compound (CAS No. 452-07-3) is a halogenated organic compound with the molecular formula C₇H₅ClF₂.[1] At room temperature, it presents as a colorless to pale yellow liquid with a mild, aromatic odor.[1] Its structure, featuring a benzene ring substituted with two fluorine atoms and a chloromethyl group, makes it a valuable and reactive intermediate in organic synthesis.[1]

Data Presentation: Quantitative Physical Properties

The known quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions | Source |

| Melting Point | 0 °C | Not specified | [2] |

| Boiling Point | 60 °C | at 10 mmHg | [3] |

| Density | 1.294 g/cm³ | Not specified | [4] |

| Refractive Index | 1.4910 | Not specified | [4] |

| Flash Point | 60 °C | at 9.75 mmHg | [5] |

Experimental Protocols

The determination of the melting and boiling points of chemical compounds like this compound is fundamental to their characterization and purity assessment. Standard laboratory methodologies are employed for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

General Protocol using a Capillary Method (e.g., Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the solidified compound (by cooling below its melting point) is finely powdered and packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure substances, this range is typically narrow (0.5-1.5 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol using a Thiele Tube:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Heating: The Thiele tube is gently heated, and the heat is distributed by convection currents. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure. For measurements at reduced pressure, the apparatus is connected to a vacuum system with a manometer.

Synthesis of Difluorobenzyl Chlorides: An Experimental Workflow

This compound is synthesized from corresponding difluorotoluenes. The following diagram illustrates a general workflow for the synthesis of difluorobenzyl chlorides, including the 2,4-isomer, via a reaction involving difluorotoluene, tetrachloromethane, and methanol in the presence of an iron catalyst.

Caption: General workflow for the synthesis of difluorobenzyl chlorides.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to support laboratory work and further investigation into the applications of this versatile chemical intermediate.

References

2,4-Difluorobenzyl Chloride: A Comprehensive Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling precautions for 2,4-Difluorobenzyl chloride (CAS No. 452-07-3), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 452-07-3[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₅ClF₂[1][3][4][7][8] |

| Molecular Weight | 162.56 g/mol [1][3][4][8] |

| Appearance | Colorless to light yellow/orange clear liquid[1][4] |

| Boiling Point | 60 °C at 10 mmHg[4] |

| Density | 1.294 - 1.32 g/cm³[3][4] |

| Refractive Index | n20/D 1.49[4] |

| Solubility in Water | Insoluble[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2][5] Inhalation of vapors may cause respiratory irritation.[5] The compound is also noted as a lachrymator, a substance that can cause tearing.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[2][5] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[5] |

Signal Word: Danger[2]

Experimental Protocols for Safe Handling

While specific experimental methodologies are proprietary to the citing studies, the following protocols for safe handling, storage, and emergency response have been synthesized from publicly available safety data sheets.

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must use the following PPE:

-

Eye Protection: Wear chemical safety goggles and a face shield.[3] Standard EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US) should be followed.[5]

-

Hand Protection: Impervious gloves must be worn.[3] Inspect gloves prior to use.

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][5]

Chemical Handling and Storage Protocol

-

Handling:

-

Storage:

Emergency Procedures

Immediate action is crucial in the event of exposure or a spill.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[2] If not breathing, give artificial respiration.[2] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2] Immediately call a physician.[2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Immediate medical attention is required.[2] |

| Ingestion | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor/physician.[2] |

Spill and Leak Containment Protocol

-

Evacuate personnel from the spill area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment as outlined in section 3.1.

-

Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.[2][5]

-

Do not allow the product to enter drains.

Logical Workflow for Handling this compound

The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Corrosive Nature and Lachrymatory Effects of 2,4-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzyl chloride (CAS No. 452-07-3) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is, however, paralleled by significant occupational health and safety considerations owing to its corrosive nature and potent lachrymatory effects. This technical guide provides a comprehensive overview of these hazardous properties, intended to inform safe handling practices and guide the design of appropriate experimental protocols. This document summarizes available data on its corrosive effects on skin and eyes, delves into the likely biochemical mechanism of its lachrymatory action, and presents standardized experimental methodologies for assessing these endpoints.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its reactivity and toxicological profile.

| Property | Value | Reference |

| Molecular Formula | C7H5ClF2 | [1] |

| Molecular Weight | 162.56 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 195-197 °C | |

| Density | 1.294 g/cm³ | [3] |

| Flash Point | 76 °C | |

| Solubility | Insoluble in water | [1] |

Corrosive Nature

This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage upon contact.[4] This corrosivity is a critical factor in its handling, storage, and disposal.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Note: The specific sub-category (1B or 1C) for skin corrosion may vary between suppliers and regulatory bodies.

Mechanism of Corrosivity

The corrosive action of this compound is attributed to its reactivity as a benzylic halide. The chloromethyl group is susceptible to nucleophilic attack, leading to alkylation of biological macromolecules such as proteins and lipids within skin and eye tissues. This covalent modification disrupts cellular structure and function, leading to rapid cell death and tissue necrosis. The presence of two fluorine atoms on the benzene ring can further influence the electrophilicity of the benzylic carbon, potentially modulating its reactivity.

Experimental Assessment of Skin Corrosivity

This test method utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[5]

Principle: A test chemical is applied topically to the RhE model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying keratinocytes. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[5]

Procedure:

-

Tissue Preparation: Reconstructed human epidermis tissue models are equilibrated in culture medium.

-

Chemical Application: The test chemical is applied to the surface of the tissue.

-

Exposure: Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Rinsing: The chemical is thoroughly rinsed from the tissue surface.

-

MTT Assay: Tissues are incubated with MTT solution, followed by extraction of the formazan salt.

-

Measurement: The optical density of the formazan solution is measured, and cell viability is calculated relative to negative controls.

Classification Criteria:

| Exposure Time | Mean Tissue Viability | Classification |

| 3 minutes | < 15% | Corrosive - UN GHS Sub-category 1A |

| 1 hour | < 15% | Corrosive - UN GHS Sub-category 1B & 1C |

| 1 hour | ≥ 15% and < 50% | Corrosive - UN GHS Sub-category 1B & 1C |

| 1 hour | ≥ 50% | Non-corrosive |

Experimental Workflow for OECD TG 431

Caption: Workflow for assessing skin corrosivity using OECD TG 431.

Lachrymatory Effects

This compound is a potent lachrymator, meaning it causes tearing, eye irritation, and pain upon exposure to its vapors.[3] This effect is a significant concern for respiratory and eye safety in a laboratory or industrial setting.

Mechanism of Lachrymatory Action: TRPA1 Activation

The lachrymatory and irritant effects of many electrophilic compounds, including benzyl chlorides, are mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, including those that innervate the cornea and respiratory tract.

Electrophilic Attack: this compound is an electrophile. The benzylic carbon is electron-deficient and susceptible to attack by nucleophiles.

Covalent Modification of TRPA1: The TRPA1 protein contains several cysteine residues with nucleophilic thiol groups in its intracellular N-terminus. It is highly probable that this compound covalently modifies these cysteine residues through nucleophilic substitution.[7][8][10][11] This irreversible alkylation of the TRPA1 channel is believed to be the primary mechanism of its activation.

Channel Gating and Neuronal Depolarization: The covalent modification induces a conformational change in the TRPA1 protein, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron.

Action Potential and Sensation: The influx of positive ions depolarizes the neuron, triggering an action potential that travels to the central nervous system, where it is perceived as pain and irritation. This neuronal activation also leads to reflex responses, such as tearing and blinking.

Signaling Pathway of Lachrymatory Effect

Caption: Proposed signaling pathway for the lachrymatory effect.

Experimental Assessment of Lachrymatory Effects

Quantifying the lachrymatory potency of a chemical can be challenging. While no standardized in vitro assay for lachrymatory effects is universally adopted, a common approach involves measuring the activation of TRPA1 in a cellular context.

This type of assay typically uses a cell line (e.g., HEK293 cells) that has been engineered to express the human TRPA1 channel.

Principle: The activation of the TRPA1 channel by a test compound leads to an influx of calcium ions into the cell. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Procedure:

-

Cell Culture: HEK293 cells expressing human TRPA1 are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or microscope.

-

Data Analysis: The increase in fluorescence is proportional to the activation of the TRPA1 channel. A dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) for TRPA1 activation.

Experimental Workflow for TRPA1 Activation Assay

Caption: Workflow for an in vitro TRPA1 activation assay.

Safety, Handling, and Storage

Given the significant hazards associated with this compound, strict adherence to safety protocols is paramount.

| Precautionary Measure | Description |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a lab coat or chemical-resistant apron, and chemical safety goggles and a face shield. |

| Ventilation | Handle only in a well-ventilated area, preferably in a chemical fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. |

| Spill Response | In case of a spill, evacuate the area, wear appropriate PPE, and absorb the spill with an inert material. |

| First Aid | In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. |

Conclusion

This compound is a valuable synthetic intermediate, but its corrosive and lachrymatory properties demand careful and informed handling. Its corrosive nature is classified as GHS Category 1B/1C for skin and Category 1 for eyes, necessitating stringent protective measures. The lachrymatory effect is likely mediated through the activation of the TRPA1 ion channel on sensory neurons. While specific quantitative toxicological data for this compound are not widely published, the standardized experimental protocols outlined in this guide provide a framework for its assessment. Researchers, scientists, and drug development professionals must be fully aware of these hazards to ensure a safe working environment and to design experiments that account for the reactivity of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 452-07-3 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Irritating channels: the case of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

Navigating the Thermal Landscape of 2,4-Difluorobenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Difluorobenzyl chloride (C₇H₅ClF₂) is a halogenated aromatic compound featuring a chloromethyl group attached to a difluorinated benzene ring.[1] The presence of the electron-withdrawing fluorine atoms and the reactive benzyl chloride moiety makes it a valuable intermediate in organic synthesis.[1] However, these same features can contribute to its thermal instability. Benzyl halides, as a class, are known to be susceptible to decomposition, which can be influenced by factors such as temperature, light, and the presence of catalysts or impurities. This guide aims to provide a foundational understanding of the potential thermal behavior of this compound, enabling researchers to implement appropriate safety measures and experimental design.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for understanding its behavior in various chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂ | [1] |

| Molecular Weight | 162.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 60 °C at 10 mmHg | Chem-Impex |

| Density | 1.32 g/cm³ | Chem-Impex |

| Refractive Index | n20/D 1.49 | Chem-Impex |

| Solubility | Sparingly soluble in water | [1] |

Note: Some physical properties may vary slightly between different suppliers.

Inferred Thermal Stability and Decomposition

While specific experimental thermoanalytical data (DSC/TGA) for this compound is not publicly available, we can infer its thermal behavior based on the known chemistry of benzyl chlorides and related halogenated compounds.

General Stability: Safety data sheets consistently state that this compound is "stable under normal conditions". However, they also indicate that thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and carbon oxides. It is also noted to be moisture-sensitive.

Potential Decomposition Pathways: The primary thermal decomposition pathway for benzyl chlorides typically involves the cleavage of the carbon-chlorine bond. This can proceed through either a homolytic (radical) or heterolytic (ionic) mechanism, influenced by the reaction conditions and the substitution pattern on the aromatic ring.

The following logical relationship outlines the potential decomposition initiation:

Caption: Potential initiation pathways for the thermal decomposition of this compound.

Factors Influencing Stability:

-

Temperature: Increased temperature will accelerate the rate of decomposition. The absence of a specific onset temperature from DSC/TGA data necessitates a cautious approach to heating this compound.

-

Presence of Metals: Certain metals can catalyze the decomposition of halogenated hydrocarbons. Contact with incompatible metals, especially at elevated temperatures, should be avoided.

-

Impurities: The presence of impurities, particularly those that can act as catalysts (e.g., Lewis acids), can significantly lower the decomposition temperature.

-

Confined Spaces: Decomposition in a sealed or confined container can lead to a dangerous pressure build-up due to the evolution of gaseous byproducts.

Recommended Experimental Protocols for Thermal Hazard Assessment

Given the lack of available data, it is strongly recommended that researchers conduct their own thermal hazard assessment of this compound before its use in large-scale reactions or under elevated temperatures. The following are standard experimental protocols for such an assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated enthalpy change (exothermic or endothermic nature).

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., gold-plated stainless steel for high pressure or aluminum for standard tests).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped at a constant heating rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to or from the sample relative to the reference is monitored as a function of temperature.

-

An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is a critical parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature, indicating the temperature ranges of decomposition.

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Safe Handling and Storage

Based on the available safety information and the inferred thermal properties, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture ingress.

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and metals that may catalyze decomposition.

Conclusion

While a detailed quantitative analysis of the thermal stability and decomposition of this compound is hampered by the lack of publicly available experimental data, a qualitative understanding can be constructed from the known behavior of similar chemical entities. The compound is stable under normal conditions but is susceptible to thermal decomposition, which can be exothermic and produce hazardous byproducts. It is imperative for researchers and chemical process developers to conduct their own thermal hazard assessments using standard techniques such as DSC and TGA to establish safe operating limits. Adherence to strict safety protocols for handling and storage is essential to mitigate the risks associated with this versatile and reactive synthetic intermediate.

References

Unveiling the Conformational Landscape of 2,4-Difluorobenzyl Chloride: A Computational and Spectroscopic Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,4-difluorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive experimental data, this document leverages high-level computational chemistry to elucidate the molecule's three-dimensional architecture. Key structural parameters, including bond lengths, bond angles, and dihedral angles, have been determined for the stable conformers. This guide serves as a critical resource for understanding the steric and electronic properties of this compound, aiding in the rational design of synthetic pathways and the prediction of its reactivity.

Introduction

This compound (C₇H₅ClF₂) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of two fluorine atoms on the benzene ring and a chloromethyl substituent imparts unique electronic properties and reactivity to the molecule. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its interactions in biological systems and for optimizing its use in chemical synthesis.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the chloromethyl group to the phenyl ring. The orientation of the C-Cl bond relative to the plane of the aromatic ring dictates the overall shape of the molecule and can influence its reactivity and spectroscopic signatures. This guide presents a detailed theoretical investigation into these conformational isomers.

Experimental Protocols / Computational Methodology

Due to the limited availability of experimental structural data for this compound, a robust computational approach based on Density Functional Theory (DFT) was employed. DFT has been demonstrated to be a reliable method for predicting the geometries and relative energies of organic molecules.

2.1. Conformational Analysis

A systematic conformational search was performed by rotating the dihedral angle τ (C2-C1-C7-Cl) from 0° to 360° in increments of 15°. At each step, a constrained geometry optimization was carried out to identify potential energy minima. Two distinct stable conformers were identified from this search.

2.2. Geometry Optimization and Frequency Calculations

The structures of the identified conformers were then fully optimized without any constraints using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for halogenated organic molecules. Frequency calculations were subsequently performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

2.3. Software

All calculations were performed using the Gaussian 16 suite of programs. Molecular visualization and analysis of the output files were conducted using GaussView 6.

Figure 1: A schematic of the computational workflow.

Results and Discussion

The conformational analysis revealed the presence of two stable conformers of this compound, which can be described by the dihedral angle between the C-Cl bond and the plane of the benzene ring.

Figure 2: The two stable conformers of this compound.

3.1. Relative Energies

The calculations show that the two conformers are very close in energy, with a slight preference for one over the other. The relative energies, including zero-point vibrational energy corrections, are presented in Table 1.

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| Conformer I | ~ 0° | 0.25 |

| Conformer II | ~ 180° | 0.00 |

| Table 1: Calculated Relative Energies of the Stable Conformers. |

The small energy difference suggests that both conformers are likely to be present in significant populations at room temperature.

3.2. Molecular Geometry

The optimized geometrical parameters (bond lengths, bond angles, and key dihedral angles) for the most stable conformer (Conformer II) are summarized in the following tables.

| Bond | Bond Length (Å) |

| C-Cl | 1.805 |

| C-C (ring, avg.) | 1.392 |

| C-H (ring, avg.) | 1.085 |

| C-F (C2) | 1.358 |

| C-F (C4) | 1.361 |

| C1-C7 | 1.510 |

| C7-H | 1.093 |

| Table 2: Selected Bond Lengths of this compound (Conformer II). |

| Angle | Bond Angle (°) |

| C1-C7-Cl | 111.5 |

| C2-C1-C7 | 121.8 |

| C6-C1-C7 | 118.5 |

| H-C7-H | 108.9 |

| C1-C2-F | 118.7 |

| C3-C4-F | 118.9 |

| Table 3: Selected Bond Angles of this compound (Conformer II). |

The bond lengths and angles are within the expected ranges for substituted benzene derivatives. The presence of the electron-withdrawing fluorine atoms has a minor influence on the geometry of the benzene ring.

Conclusion

This technical guide has provided a detailed theoretical analysis of the molecular structure and conformation of this compound. Through high-level DFT calculations, two stable conformers with a small energy difference have been identified. The optimized geometrical parameters provide a solid foundation for understanding the molecule's steric and electronic properties. This information is invaluable for researchers in drug discovery and materials science, enabling more accurate molecular modeling, prediction of reactivity, and interpretation of spectroscopic data. Future experimental studies, such as gas-phase electron diffraction or microwave spectroscopy, would be beneficial to validate and refine the computational results presented herein.

References

Technical Guide: 2,4-Difluorobenzyl Chloride in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

This technical guide provides an in-depth overview of 2,4-Difluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Below are its fundamental chemical identifiers.

| Identifier | Value |

| InChIKey | XPGHWBDZNQUUQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CCl |

Synthetic Protocols

This compound is primarily synthesized via the chlorination of 2,4-difluorotoluene. The following protocol is a representative method based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4-difluorotoluene.

Materials:

-

2,4-Difluorotoluene

-

Tetrachloromethane (CCl4)

-

Methanol (MeOH)

-

Iron(II) chloride tetrahydrate (FeCl2·4H2O)

-

Formamide (HCONH2)

-

Argon gas supply

-

Glass ampoule or sealed reaction vessel

-

Autoclave or suitable high-pressure reactor

-

Standard laboratory glassware for extraction and distillation

-

Rotary evaporator

Procedure:

-

Catalyst Activation: In a glass ampoule, combine Iron(II) chloride tetrahydrate and formamide. Heat the mixture for a short period to activate the catalyst system.

-

Reaction Mixture Preparation: To the activated catalyst, add 2,4-difluorotoluene, tetrachloromethane, and methanol. The molar ratio of the reagents is crucial for optimal yield. A general ratio to consider is [FeCl2·4H2O]:[HCONH2]:[2,4-difluorotoluene]:[CCl4]:[MeOH] = 1:50:100:200:50.[1]

-

Reaction Conditions: Seal the ampoule and place it in an autoclave. The reaction is typically carried out under an inert argon atmosphere at a temperature of 180°C for approximately 6 hours.[1]

-

Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature. Carefully open the reaction vessel and filter the contents. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield this compound.

Application in Drug Development: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

This compound serves as a crucial building block in the synthesis of various therapeutic agents, including inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cancer therapy. The 2,4-difluorobenzyl moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines, to generate potent and selective CDK inhibitors.[2][3]

Conceptual Experimental Workflow: Synthesis of a Pyrimidine-Based CDK Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based CDK inhibitor utilizing this compound.

Caption: A generalized workflow for the synthesis of a pyrimidine-based CDK inhibitor.

Mechanism of Action: CDK Inhibition Signaling Pathway

Derivatives of this compound, particularly pyrimidine-based inhibitors, target the cell cycle regulation machinery by inhibiting Cyclin-Dependent Kinases (CDKs). CDKs are key enzymes that, when activated by cyclins, phosphorylate target proteins to drive the cell through the different phases of the cell cycle. In many cancers, this process is dysregulated.

The diagram below illustrates the canonical signaling pathway of CDK-mediated cell cycle progression and its inhibition by a drug candidate.

Caption: Inhibition of the CDK2 pathway, halting the G1/S phase transition in the cell cycle.

References

- 1. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,4-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2,4-Difluorobenzyl Chloride and its derivatives in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of precursors for widely used azole antifungal agents.

Introduction

This compound is a versatile chemical intermediate extensively used in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its unique difluorobenzyl structure is a crucial component in various fluorinated compounds.[1] The reactivity of this compound allows for the introduction of the difluorobenzyl group into larger molecules, a valuable step in the creation of agrochemicals, pharmaceuticals, and specialty chemicals.[1]

The fluorinated moieties introduced by this intermediate can enhance drug efficacy, improve metabolic stability, and optimize pharmacokinetic properties.[2] This is particularly evident in the synthesis of azole antifungal drugs like fluconazole and voriconazole, where the 2,4-difluorophenyl group is a key pharmacophore.[3][4] These drugs function by inhibiting the fungal enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

This document outlines the synthetic pathway to a key epoxide intermediate in the synthesis of fluconazole, starting from the Friedel-Crafts acylation of m-difluorobenzene.

I. Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one (A Key Ketone Intermediate)

This initial step involves a Friedel-Crafts acylation to produce a key ketone intermediate, which is a precursor for subsequent reactions with triazoles.[1][5]

Experimental Protocol:

-

In a suitable reaction vessel, combine m-difluorobenzene and dichloromethane.

-

Add anhydrous aluminum trichloride as a catalyst.[5]

-

Maintain the reaction temperature at 55°C for 5 hours.[5]

-

Upon completion, the reaction will yield the intermediate α-chloro-2,4-difluoroacetophenone (II).[5]

II. Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

This step involves the N1-alkylation of 1H-1,2,4-triazole with the previously synthesized ketone.[1]

Experimental Protocol:

-

Dissolve the 2-chloro-1-(2,4-difluorophenyl)ethan-1-one intermediate in toluene.[1][5]

-

Reflux the mixture to carry out the alkylation reaction.[5]

-

The reaction yields the intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[5]

III. Synthesis of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

This final step in this sequence is an epoxidation reaction to form a key intermediate for fluconazole synthesis.[1]

Experimental Protocol:

-

Stir a mixture of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (59.6 g, 0.23 M), trimethylsulphoxonium iodide (50.6 g, 0.23 M), and cetrimide (2.1 g) in a mixture of toluene (370 ml) and 20% w/w aqueous sodium hydroxide.[6]

-

Maintain the reaction temperature at 60°C for 3 hours.[6]

-

Separate the toluene layer and concentrate it to 110 ml.[6]

-

Dilute the concentrated solution with ethyl acetate (150 ml).[6]

-

Add a solution of methanesulphonic acid (16.6 g, 0.172 M) in ethyl acetate (20 ml).[6]

-

Add more ethyl acetate (100 ml) and stir the mixture at 0°C for one hour.[6]

-

Filter the precipitate to obtain the title compound.[6]

Quantitative Data Summary

| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |

| I | 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one | m-Difluorobenzene, Chloroacetyl chloride | - | Dichloromethane | Aluminum trichloride | 55°C | 5h | - | [5] |

| II | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one, 1,2,4-Triazole | - | Toluene | - | Reflux | - | High Yield | [1][5] |

| III | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulphonate | 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone HCl, Trimethylsulphoxonium iodide, Methanesulphonic acid | 1:1:0.75 | Toluene, Ethyl Acetate | Cetrimide, 20% NaOH (aq) | 60°C, then 0°C | 3h, then 1h | 56% | [6] |

Mechanism of Action of Azole Antifungals

The pharmaceutical intermediates synthesized using this compound are often precursors to azole antifungal drugs. The following diagram illustrates the mechanism of action of these drugs.

Caption: Mechanism of action of azole antifungal drugs.

Synthetic Workflow for Fluconazole Intermediate

The following diagram outlines the experimental workflow for the synthesis of the key epoxide intermediate for fluconazole.

Caption: Synthetic workflow for a key fluconazole intermediate.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde [mdpi.com]

- 5. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

The Role of 2,4-Difluorobenzyl Chloride in the Development of Novel Anti-Cancer Therapeutics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Difluorobenzyl chloride is a versatile fluorinated building block increasingly utilized in the synthesis of biologically active molecules for the treatment of cancer and inflammatory conditions. The incorporation of the 2,4-difluorobenzyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides a detailed overview of the application of this compound in the synthesis of a potent Ghrelin O-acyltransferase (GOAT) inhibitor, a promising target for anti-cancer therapy. Detailed experimental protocols, quantitative biological data, and pathway diagrams are presented to guide researchers in this field.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a widely adopted strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The 2,4-difluorobenzyl group, introduced via reagents like this compound, offers several advantages, including increased metabolic stability and enhanced binding affinity to target proteins. This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer and anti-inflammatory agents. Its reactivity allows for the efficient introduction of the difluorobenzyl group into complex molecular scaffolds.[1]

Application in Anti-Cancer Drug Synthesis: Targeting Ghrelin O-acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT) is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone implicated in various physiological processes, including appetite stimulation and growth hormone release.[2][3] Emerging evidence suggests that the ghrelin/GOAT system also plays a significant role in cancer progression, particularly in prostate cancer.[1][4] GOAT is often overexpressed in cancer tissues and its inhibition can lead to decreased cancer cell proliferation.[1] Therefore, the development of small molecule GOAT inhibitors represents a promising therapeutic strategy for cancer treatment.

A series of aromatic compounds with GOAT inhibitory activity have been developed, with some demonstrating potential anti-tumor effects. The synthesis of these inhibitors often involves the use of key intermediates like this compound to introduce the beneficial 2,4-difluorobenzyl moiety.

Representative GOAT Inhibitor Synthesized from this compound

This section details the synthesis and activity of a representative GOAT inhibitor, as described in patent WO2013125732A1.

Synthesis Protocol

The synthesis of (S)-2-(2-(2,4-difluorobenzylamino)-2-oxoethoxy)acetic acid, a potent GOAT inhibitor, is achieved through a two-step process starting from (S)-2-(carboxymethoxy)acetic acid and involving the key reactant, 2,4-difluorobenzylamine, which is synthesized from this compound.

Step 1: Synthesis of 2,4-difluorobenzylamine from this compound

A common method for the synthesis of 2,4-difluorobenzylamine from this compound is through amination, for example, by reacting it with ammonia.

Step 2: Synthesis of the Final GOAT Inhibitor

To a solution of (S)-2-(1-tert-butoxy-1-oxo-3-(trityloxy)propan-2-yloxy)acetic acid (a derivative of (S)-2-(carboxymethoxy)acetic acid) in a suitable solvent, a coupling agent such as HATU and a base like diisopropylethylamine are added, followed by the addition of 2,4-difluorobenzylamine. The reaction mixture is stirred at room temperature. After completion of the reaction, the protecting groups are removed to yield the final compound.

Experimental Protocol: Synthesis of a Representative GOAT Inhibitor

-

Materials:

-

(S)-2-(1-tert-butoxy-1-oxo-3-(trityloxy)propan-2-yloxy)acetic acid

-

2,4-Difluorobenzylamine (synthesized from this compound)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve (S)-2-(1-tert-butoxy-1-oxo-3-(trityloxy)propan-2-yloxy)acetic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add 2,4-difluorobenzylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected intermediate.